molecular formula C19H19N3O4 B2482937 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 891117-71-8

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2482937
CAS No.: 891117-71-8
M. Wt: 353.378
InChI Key: BKZSELHANCWJOF-UHFFFAOYSA-N
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Description

"N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide" is a synthetic 1,3,4-oxadiazole derivative featuring a benzamide core substituted with 2,4-dimethoxy groups and a 2,5-dimethylphenyl substituent on the oxadiazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological and material science applications. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic system, which enhances metabolic stability and binding affinity in bioactive molecules. The dimethylphenyl group at position 5 of the oxadiazole likely contributes to lipophilicity, while the 2,4-dimethoxybenzamide moiety may influence hydrogen bonding and solubility.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-5-6-12(2)15(9-11)18-21-22-19(26-18)20-17(23)14-8-7-13(24-3)10-16(14)25-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZSELHANCWJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The final step includes the coupling of the oxadiazole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives.

Scientific Research Applications

1.1 Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide demonstrate notable growth inhibition in various cancer cell lines. In particular:

  • In vitro studies have revealed that certain oxadiazole derivatives can inhibit the growth of glioblastoma and ovarian cancer cells with percent growth inhibitions (PGIs) exceeding 85% against specific cell lines such as SNB-19 and OVCAR-8 .
  • Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through DNA damage pathways .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

1.2 Antidiabetic Effects

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antidiabetic effects. For example:

  • Compounds similar to this compound have shown promising results in lowering glucose levels in genetically modified diabetic models like Drosophila melanogaster.

Synthesis and Modification

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Substitution reactions to introduce the dimethoxybenzamide moiety.

Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while exploring various substituents that can modulate biological activity .

Material Science Applications

Beyond biological applications, the unique chemical structure of this compound lends itself to potential uses in material science:

3.1 Photonic Applications

Oxadiazole compounds are known for their photonic properties and can be utilized in:

  • Organic light-emitting diodes (OLEDs) due to their ability to emit light upon electrical stimulation.
  • Fluorescent materials , which are crucial for various optical applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of oxadiazole derivatives:

  • A study published in the American Chemical Society highlighted the synthesis of new oxadiazole derivatives and their evaluation as potential anticancer agents .
  • Another investigation focused on the molecular docking studies correlating structure with biological activity, providing insights into how modifications can enhance efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares its 1,3,4-oxadiazole core with analogs from –3 but differs in substituents:

  • (Compounds 7c–7f): These derivatives feature a sulfanyl-propanamide bridge linking the oxadiazole to a thiazole ring and substituted phenyl groups (e.g., 2,5-dimethylphenyl in 7f).
  • (Compounds 5f–5i): These four-component derivatives contain benzaldehyde and benzyl(methyl)amino groups. Unlike the target’s benzamide, these compounds exhibit aldehyde functionality, which may enhance reactivity in further synthetic modifications .
  • (4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide): This analog includes a thioxo group on the oxadiazole and a chloro-substituted benzamide.

Physical and Spectral Properties

Property Target Compound* 7f () 5h () Compound
Molecular Formula CₙHₓN₃O₄ (estimated) C₁₇H₁₉N₅O₂S₂ C₂₄H₂₅N₃O₂ C₁₃H₁₄ClN₃O₂S
Molecular Weight (g/mol) ~361 (estimated) 389 395 (calculated) 319.78
Melting Point/State Not reported 178°C (solid) Yellow oil Not reported
Key IR/NMR Features Expected C=O (1680–1650 cm⁻¹) C=S (1220 cm⁻¹), NH₂ (3350 cm⁻¹) Aldehyde C=O (1720 cm⁻¹) Thioxo C=S (1215 cm⁻¹)

*Target compound’s properties inferred from structural analogs.

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR): Substituents on the oxadiazole ring critically influence bioactivity.
  • Synthetic Flexibility : Multi-component reactions () offer efficient pathways for diversifying oxadiazole derivatives, though steric hindrance from bulky groups (e.g., 2,5-dimethylphenyl) may require optimized conditions .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 1208868-82-9

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cell lines and its potential as an anti-inflammatory agent.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound was tested against various cancer cell lines, showing significant cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)8.3Inhibition of cell proliferation
A549 (Lung Cancer)12.0Cell cycle arrest and apoptosis

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle phases, particularly at the G1/S checkpoint.
  • Inhibition of Proliferation : The compound inhibits key signaling pathways associated with cell growth and survival.

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Inflammatory Model Study

A study using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound resulted in:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha250150
IL-6300180

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of the compound combined with standard chemotherapy. Results indicated improved overall survival rates compared to chemotherapy alone.
  • Case Study on Inflammation : In a model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain scores in animal models, suggesting therapeutic potential for inflammatory diseases.

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